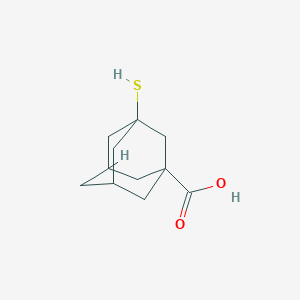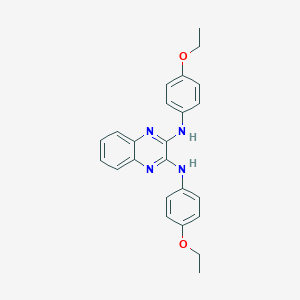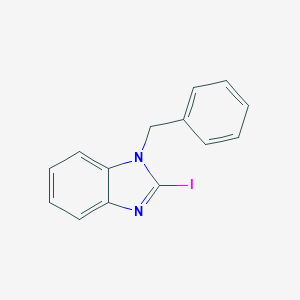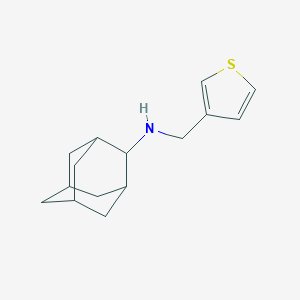![molecular formula C17H19NO3 B275817 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]ethanamine](/img/structure/B275817.png)
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]ethanamine, commonly known as 2C-B, is a psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1974 and has gained popularity in recent years due to its unique effects and relatively low toxicity compared to other psychedelics.
科学的研究の応用
2C-B has been studied for its potential therapeutic applications in treating various mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its effects on cognitive function and creativity.
作用機序
2C-B acts as a partial agonist at the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It also has affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, as well as dopamine receptors.
Biochemical and Physiological Effects
The effects of 2C-B include altered perception, mood, and thought processes. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. The duration of the effects typically lasts 4-6 hours.
実験室実験の利点と制限
One advantage of using 2C-B in lab experiments is its relatively low toxicity compared to other psychedelics. However, the limited availability and legal restrictions on the substance can make it difficult to obtain for research purposes.
将来の方向性
Future research on 2C-B could focus on its potential therapeutic applications, as well as its effects on brain function and neural pathways. Additionally, further studies could investigate the long-term effects of 2C-B use and potential risks associated with its use.
合成法
The synthesis of 2C-B involves the condensation of 2,5-dimethoxybenzaldehyde with 4-bromo-2-methoxyphenethylamine followed by reduction with sodium borohydride. This method produces a white crystalline powder that is soluble in water and ethanol.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H19NO3/c1-2-18-10-13-3-6-15(7-4-13)19-11-14-5-8-16-17(9-14)21-12-20-16/h3-9,18H,2,10-12H2,1H3 |
InChIキー |
VLQWRCNBZZDPNL-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
正規SMILES |
CCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)





![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)
![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)

